4-カルボキシケイ皮酸

説明

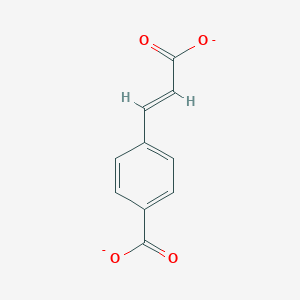

4-カルボキシケイ皮酸は、ケイ皮酸類に属する有機化合物です。 これらの化合物は、ベンゼン環とカルボン酸基を有し、3-フェニルプロプ-2-エン酸を形成します 。それはその芳香族特性で知られており、さまざまな科学的および産業的用途で使用されています。

科学的研究の応用

4-Carboxycinnamic Acid has a wide range of applications in scientific research:

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of various industrial chemicals and materials.

作用機序

4-カルボキシケイ皮酸の作用機序は、特定の分子標的との相互作用を伴います。

PPOの阻害: PPOに対して混合型阻害を示し、酵素の二次構造と三次構造に影響を与えます.

ヘモグロビンへの結合: ヘモグロビンサブユニットと相互作用しますが、正確なメカニズムはまだ調査中です.

6. 類似化合物の比較

4-カルボキシケイ皮酸は、他のケイ皮酸誘導体と比較することができます。

ケイ皮酸: カルボキシル基がないため、PPO阻害剤としての効果が低くなります.

3-メトキシ-4-ヒドロキシケイ皮酸: 特にアミロイド変換を予防する神経保護効果で知られています.

3,4-ジメトキシケイ皮酸: 顕著な抗菌作用を示します.

類似化合物:

- ケイ皮酸

- 3-メトキシ-4-ヒドロキシケイ皮酸

- 3,4-ジメトキシケイ皮酸

4-カルボキシケイ皮酸は、その独特のカルボキシル基により際立っており、阻害効果を強化し、さまざまな分野で貴重な化合物となっています。

生化学分析

Biochemical Properties

It is known that cinnamic acid derivatives, such as 4-Carboxycinnamic acid, can inhibit polyphenol oxidase (PPO), an enzyme involved in the browning reaction in fruits and vegetables . The inhibitory effects of 4-Carboxycinnamic acid on PPO are stronger with more carboxyl groups and under acidic pH conditions .

Cellular Effects

The cellular effects of 4-Carboxycinnamic acid are not well-studied. It is known that cinnamic acid derivatives can have various effects on cells. For example, they can inhibit the activity of certain enzymes, affect cell signaling pathways, and influence gene expression

Molecular Mechanism

It is known to interact with hemoglobin subunit alpha and beta, but the nature of these interactions is not clear

Temporal Effects in Laboratory Settings

It is known that cinnamic acid derivatives can exhibit enhanced luminescence over time, which could potentially be used in fluorescence-based assays .

Metabolic Pathways

It is known that cinnamic acid and its derivatives can be metabolized to 4-hydroxybenzoic acid .

準備方法

合成経路と反応条件: 4-カルボキシケイ皮酸は、いくつかの方法によって合成することができます。

工業的生産方法: 工業的生産では、通常、大規模なエステル化と加水分解のプロセスが行われ、高収率と純度が確保されます。反応条件は、一貫性と効率を維持するために最適化されています。

化学反応の分析

4-カルボキシケイ皮酸は、次のようなさまざまな化学反応を起こします。

酸化: 使用される酸化剤に応じて、さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応により、対応するアルコールまたはアルデヒドに変換することができます。

一般的な試薬と条件:

酸化剤: 過酢酸、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、ニトロ化剤。

主要な生成物:

酸化生成物: さまざまなカルボン酸誘導体。

還元生成物: アルコール、アルデヒド。

置換生成物: ハロゲン化またはニトロ化された誘導体。

4. 科学研究における用途

4-カルボキシケイ皮酸は、科学研究において幅広い用途を持っています。

化学: 蛍光色素や有機フォトン材料など、他の有機化合物を合成するためのビルディングブロックとして使用されています.

生物学: ポリフェノールオキシダーゼ(PPO)に対する阻害効果が調査されており、食品製品における酵素的褐変の抑制に潜在的な可能性を示しています.

医学: 抗菌作用や抗がん作用など、潜在的な治療効果が調査されています.

産業: さまざまな工業用化学薬品や材料の生産に使用されています。

類似化合物との比較

- Cinnamic Acid

- 3-Methoxy-4-Hydroxycinnamic Acid

- 3,4-Dimethoxycinnamic Acid

4-Carboxycinnamic Acid stands out due to its unique carboxyl group, enhancing its inhibitory effects and making it a valuable compound in various fields.

生物活性

4-(2-Carboxyvinyl)benzoic acid, also known as trans 4-(2-carboxyvinyl)benzoic acid, is an organic compound belonging to the class of cinnamic acids. This compound has garnered attention for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(2-Carboxyvinyl)benzoic acid is characterized by a benzene ring with a carboxylic acid group and a vinyl group. Its chemical structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Weight | 180.16 g/mol |

| Melting Point | 140-145 °C |

| Solubility | Soluble in water |

| pKa | 4.25 |

Antimicrobial Activity

Research indicates that 4-(2-carboxyvinyl)benzoic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa, a notorious opportunistic pathogen responsible for various infections, especially in immunocompromised patients. The compound was found to inhibit quorum sensing (QS), a mechanism that bacteria use to communicate and form biofilms, thereby enhancing their resistance to antibiotics .

Case Study: QS Inhibition

In a study involving Natrinema versiforme, extracts containing 4-(2-carboxyvinyl)benzoic acid demonstrated high QS inhibition ratios against P. aeruginosa. The cell-free supernatant extracts were more effective than cell extracts, suggesting that the compound plays a crucial role in disrupting bacterial communication and biofilm formation .

Anticancer Properties

The compound has also been investigated for its potential anticancer activities. It is believed to exert hypoxia-selective growth inhibition on cancer cells by targeting hypoxia-inducible factors (HIFs), which are crucial in tumor growth under low oxygen conditions. This mechanism makes it a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

4-(2-Carboxyvinyl)benzoic acid is known to inhibit polyphenol oxidase (PPO), an enzyme involved in browning reactions in fruits and vegetables. This property is particularly valuable in food preservation, as it can help maintain the aesthetic quality of food products by preventing enzymatic browning.

Target Interactions

The primary targets of 4-(2-carboxyvinyl)benzoic acid include:

- Hemoglobin Subunits : It interacts with hemoglobin subunit alpha and beta, although the specific nature of these interactions remains to be fully elucidated.

- Enzymatic Pathways : The compound affects various cellular signaling pathways, influencing gene expression and enzyme activity.

Environmental Influence on Activity

The biological activity of this compound can be influenced by environmental factors such as pH levels and temperature. For instance, the inhibitory effects on PPO are pH-dependent, which may affect its application in different food matrices.

Summary of Key Studies

- Antimicrobial Efficacy : A study demonstrated that trans 4-(2-carboxyvinyl)benzoic acid significantly inhibited biofilm formation in Pseudomonas aeruginosa, showcasing its potential as a QS inhibitor .

- Anticancer Activity : Research indicated that the compound could inhibit HIF-1α accumulation in hypoxic cancer cells, suggesting its role as a selective anticancer agent.

- Food Preservation : Its ability to inhibit PPO positions it as a valuable additive in the food industry to prolong shelf life and maintain quality.

Table 2: Summary of Biological Activities

特性

IUPAC Name |

4-[(E)-2-carboxyethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEJSGLKJYIYTB-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19675-63-9 | |

| Record name | 4-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。